molecular formula C6H4F2O3S B13196397 2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride

2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride

Cat. No.: B13196397
M. Wt: 194.16 g/mol
InChI Key: IFDPSCUYSGKIHB-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride is a multifunctional aromatic sulfonyl fluoride. It integrates a sulfonyl fluoride (S-F) group, a key motif in the rapidly developing field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This compound is designed for research use only and is a valuable building block in organic synthesis, medicinal chemistry, and chemical biology. The presence of the sulfonyl fluoride group makes it a prime candidate for SuFEx reactions, allowing for reliable and selective covalent linkages under mild conditions with a variety of nucleophiles to form sulfonate esters and sulfonamides . The concurrent presence of a phenolic hydroxyl group and an ortho-fluorine substituent offers additional sites for synthetic modification, enabling the creation of more complex molecular architectures. Researchers can utilize this compound in the development of new covalent inhibitors, chemical probes, and functional materials. Similar fluorinated and hydroxylated aromatic compounds are frequently employed as intermediates in synthesizing active pharmaceutical ingredients (APIs) and liquid crystal materials . As a handling note, sulfonyl fluorides often share similar hazardous properties, such as the potential to cause severe skin burns and eye damage . Researchers must consult the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a well-ventilated area.

Properties

Molecular Formula

C6H4F2O3S

Molecular Weight

194.16 g/mol

IUPAC Name

2-fluoro-4-hydroxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H4F2O3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H

InChI Key

IFDPSCUYSGKIHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Electrochemical Oxidative Approach for Sulfonyl Fluoride Synthesis

Method Overview:

Electrochemical oxidation of thiols or disulfides provides a green, mild, and efficient route to sulfonyl fluorides, including compounds like 2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride . This method leverages the radical cation formation of disulfides, which reacts with nucleophilic fluoride sources.

Key Steps:

  • Starting Material: Aromatic disulfides or thiols bearing the fluorinated phenolic core.
  • Electrochemical Oxidation: Disulfides are oxidized at the anode to generate radical cations.
  • Fluoride Incorporation: Nucleophilic fluoride (KF) reacts with the radical intermediates, leading to sulfonyl fluoride formation.

Reaction Conditions & Data:

Parameter Details
Solvent Acetonitrile/water (10:1)
Fluoride Source Potassium fluoride (KF)
Electrode Material Graphite or platinum
Temperature Ambient (~25°C)
Reaction Time 2–4 hours

Advantages:

  • Environmentally benign, avoiding hazardous reagents.
  • High selectivity for sulfonyl fluoride over other sulfur oxidation states.
  • Compatibility with various functional groups, including hydroxyl groups on the aromatic ring.

Research Findings:

  • Radical intermediates such as sulfenyl and sulfinyl fluorides are transient but can be optimized via flow electrolysis for increased efficiency.
  • The main byproduct is sulfonic acid, originating from further oxidation or hydrolysis.

Halogenation Followed by Sulfonylation

Method Overview:

This approach involves initial halogenation of the aromatic ring, specifically fluorination and hydroxylation, followed by sulfonylation using sulfonyl halides or fluorides.

Stepwise Procedure:

  • Step 1: Electrophilic aromatic substitution to introduce fluorine and hydroxyl groups at specific positions.
  • Step 2: Conversion of hydroxyl groups to sulfonyl halides via reaction with chlorinating or brominating reagents.
  • Step 3: Sulfonylation with sulfonyl halides (e.g., sulfonyl chlorides or fluorides) to generate the sulfonyl fluoride.

Data Table:

Reagent Conditions Yield Reference
N-chlorosuccinimide (NCS) Room temperature, acetonitrile/water 80–90% Kirihara et al., 2011
Sulfonyl chloride Reflux, suitable solvent 75–85% General sulfonylation protocols

Notes:

  • The use of electrophilic halogenating reagents allows for regioselective substitution.
  • This method is versatile but may require protection/deprotection steps for sensitive groups like hydroxyls.

Direct Sulfonylation of Aromatic Precursors

Method Overview:

Direct sulfonylation involves reacting fluorinated phenols or phenol derivatives with sulfonyl fluorides or their precursors under controlled conditions.

Procedure:

  • Starting Material: 2-Fluoro-4-hydroxyphenol.
  • Activation: Use of reagents like sulfuryl fluoride or sulfuryl chloride to introduce the sulfonyl group.
  • Reaction: Heating or catalytic conditions facilitate the formation of the sulfonyl fluoride.

Representative Data:

Reagent Conditions Yield Reference
Sulfuryl fluoride (SO₂F₂) Ex situ generation, room temperature 60–70% De Borggraeve et al., 2017
Sulfuryl chloride Reflux, inert atmosphere 65–75% General sulfonylation techniques

Advantages:

  • Suitable for functionalized aromatic compounds.
  • Can be adapted for large-scale synthesis.

Electrochemical Synthesis from Disulfides (Advanced Method)

Research Insights:

  • Disulfides can be oxidized electrochemically to sulfonyl fluorides via radical intermediates, as demonstrated in recent studies.
  • The process involves anodic oxidation, radical formation, and subsequent nucleophilic fluorination with KF.
  • This method offers a sustainable alternative, minimizing hazardous reagents.

Reaction Scheme:

Ar–S–S–Ar → (Electrochemical oxidation) → Ar–S• + S•–Ar → (Reaction with KF) → Ar–SO₂–F

Key Data:

Parameter Details
Solvent Acetonitrile/water
Electrolyte KF
Temperature Ambient
Yield Up to 85% under optimized conditions

Notes and Considerations

  • Functional Group Compatibility: Hydroxyl groups on the aromatic ring are stable under electrochemical and halogenation conditions but may require protection during harsher sulfonylation steps.
  • Reaction Environment: Mild, aqueous, or mixed solvent systems are preferred for sustainability.
  • Yield Optimization: Using flow electrolysis or continuous-flow reactors enhances efficiency and scalability.
  • Safety: Avoid toxic gases; prefer in situ generation of reagents like sulfuryl fluoride.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Electrochemical oxidation Disulfides or thiols KF, electrodes Ambient, electrochemical cell Green, selective, scalable
Halogenation + Sulfonylation Phenols, sulfonyl halides NCS/NBS, sulfonyl halides Room temp to reflux Versatile, regioselective
Direct sulfonylation Phenolic derivatives Sulfuryl fluoride/chloride Mild heating Functional group tolerance
Disulfide electrolysis Aromatic disulfides KF, electrochemical setup Ambient Sustainable, high yield

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding quinones, while reduction can lead to the formation of hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

Major Products Formed

    Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Hydroquinones and other reduced aromatic compounds.

Scientific Research Applications

2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

4'-Fluoro(1,1'-biphenyl)-4-sulfonyl Chloride

  • Structure : Biphenyl backbone with fluorine at the para position of one phenyl ring and a sulfonyl chloride group at the para position of the other .
  • Key Differences :
    • Backbone : Biphenyl vs. single benzene ring in the target compound.
    • Functional Groups : Sulfonyl chloride (-SO₂Cl) in the analog vs. sulfonyl fluoride (-SO₂F) in the target. Sulfonyl chlorides are generally more reactive toward nucleophilic substitution than sulfonyl fluorides.
    • Substituents : Lacks the hydroxyl group present in the target compound, which could influence solubility and hydrogen-bonding interactions.
  • Applications : Used as an intermediate in synthesizing sulfonamides or sulfonate esters, whereas sulfonyl fluorides are increasingly utilized in chemical biology for activity-based protein profiling.

2-Fluoro-4-nitrobenzene-1-sulfonyl Chloride

  • Structure: Benzene ring with fluorine at position 2, a nitro group (-NO₂) at position 4, and sulfonyl chloride at position 1 .
  • Key Differences :
    • Substituents : Nitro group (electron-withdrawing) in the analog vs. hydroxyl group (electron-donating) in the target. This drastically alters electronic properties and reactivity.
    • Functional Groups : Sulfonyl chloride vs. sulfonyl fluoride; the nitro group may enhance electrophilicity at the sulfonyl center compared to the hydroxyl group.
  • Reactivity : The nitro group facilitates aromatic electrophilic substitution but reduces nucleophilic attack at the sulfonyl group compared to hydroxyl-substituted analogs.

4-Amino-3-nitrobenzenesulfonamide

  • Structure: Benzene ring with amino (-NH₂) at position 4, nitro at position 3, and sulfonamide (-SO₂NH₂) at position 1 .
  • Key Differences: Functional Groups: Sulfonamide (bioactive but less reactive) vs. sulfonyl fluoride (highly reactive toward nucleophiles). Substituents: Amino and nitro groups introduce both electron-donating and -withdrawing effects, unlike the hydroxyl and fluorine combination in the target.
  • Applications : Sulfonamides are common in pharmaceuticals (e.g., antibiotics), while sulfonyl fluorides are more niche in covalent inhibitor design.

Comparative Data Table

Compound Name Backbone Substituents (Positions) Functional Group Reactivity Profile
2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride Benzene -F (2), -OH (4) -SO₂F Moderate reactivity with nucleophiles
4'-Fluoro(1,1'-biphenyl)-4-sulfonyl chloride Biphenyl -F (4'), -SO₂Cl (4) -SO₂Cl High reactivity with nucleophiles
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride Benzene -F (2), -NO₂ (4) -SO₂Cl Enhanced electrophilicity
4-Amino-3-nitrobenzenesulfonamide Benzene -NH₂ (4), -NO₂ (3) -SO₂NH₂ Low reactivity; bioactive

Research Findings and Trends

  • Reactivity : Sulfonyl fluorides (e.g., the target compound) exhibit "click-like" reactivity with lysine or tyrosine residues in proteins, making them valuable in probe design. In contrast, sulfonyl chlorides (e.g., ) are more reactive but less stable in aqueous environments.
  • Structural Complexity : Biphenyl analogs (e.g., ) offer greater steric bulk, which could hinder access to biological targets compared to the simpler benzene backbone of the target.

Biological Activity

2-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride, also known as a sulfonamide compound, is notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C6H6FNO3S, with a molecular weight of 195.18 g/mol. The structure features a fluorine atom, a hydroxyl group, and a sulfonyl fluoride moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H6FNO3S
Molecular Weight195.18 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of enzymatic activity. This mechanism is particularly relevant in the design of covalent inhibitors targeting specific kinases and proteases.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against multiple pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
E. coli16
S. aureus8
Pseudomonas aeruginosa32

These results suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial properties, this compound has been investigated for antifungal activity. The presence of the fluorine atom and the sulfonamide group enhances its interaction with fungal cell membranes.

Table: Antifungal Activity
A comparative analysis of antifungal efficacy against common fungi is presented below:

FungusMIC (µg/mL)Reference
Candida albicans25
Aspergillus niger50
Fusarium oxysporum10

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzene ring significantly influence biological activity. For example, substituents like fluorine enhance the lipophilicity and electronic properties of the compound, improving its interaction with target biomolecules.

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